3-{3-[4-(Benzyloxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid
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Overview
Description
3-{3-[4-(Benzyloxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid: is an organic compound notable for its unique structure and multifaceted applications in various scientific fields. It encompasses a benzyl ether group, a methoxy group, and an oxadiazole ring linked to a propanoic acid moiety, making it an intriguing molecule for both synthetic and research chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{3-[4-(Benzyloxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid typically involves a multi-step process:
Formation of the oxadiazole ring: Often achieved through a cyclization reaction of an appropriate hydrazide with a nitrile in the presence of a catalyst such as phosphorus oxychloride.
Benzylation and methoxylation: The aromatic ring undergoes selective benzylation and methoxylation using benzyl bromide and methanol respectively, in the presence of base catalysts like sodium hydride or potassium carbonate.
Incorporation of the propanoic acid moiety: This final step generally involves the reaction of the intermediate oxadiazole compound with bromoacetic acid under basic conditions to yield the final product.
Industrial Production Methods: Industrial-scale production may streamline these steps into more cost-effective processes, often employing flow chemistry techniques or alternative catalysis to optimize yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Undergoes oxidative cleavage of the benzyloxy group using agents like potassium permanganate, yielding phenolic derivatives.
Reduction: Can be reduced at the oxadiazole ring under conditions using hydrogenation catalysts to yield hydrazine derivatives.
Substitution: The methoxy and benzyloxy groups can be substituted by other electrophilic or nucleophilic reagents depending on the conditions, providing a pathway for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like sodium methoxide, electrophiles such as alkyl halides.
Major Products Formed:
Phenolic derivatives from oxidation.
Hydrazine derivatives from reduction.
Various substituted derivatives depending on the substitution reagents used.
Scientific Research Applications
Chemistry: This compound serves as a precursor in the synthesis of more complex molecules, potentially used in the design of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties due to its unique molecular framework.
Medicine: Studied for its possible role as a lead compound in drug discovery, especially in areas targeting specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, it can be used as an intermediate in the production of dyes, pigments, and specialized polymers.
Mechanism of Action
3-{3-[4-(Benzyloxy)-3-hydroxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid: Similar structure but with a hydroxy group instead of methoxy, which could alter its chemical reactivity and biological activity.
3-{3-[4-(Methoxy)-3-methylphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid: Presence of a methyl group instead of a benzyl group affects its steric properties and potential binding affinity.
3-{3-[4-(Ethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid: Substituting benzyl with ethoxy could influence its lipophilicity and permeability across biological membranes.
Comparison with Similar Compounds
3-{3-[4-(Benzyloxy)-3-hydroxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid
3-{3-[4-(Methoxy)-3-methylphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid
3-{3-[4-(Ethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid
And there you have it! An in-depth dive into 3-{3-[4-(Benzyloxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid. Hope that was enlightening for you!
Properties
IUPAC Name |
3-[3-(3-methoxy-4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-24-16-11-14(19-20-17(26-21-19)9-10-18(22)23)7-8-15(16)25-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDLQBOBNDDAFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NOC(=N2)CCC(=O)O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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